6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953730
InChI: InChI=1S/C9H9ClN4O/c10-9-12-7-6(8(15)13-9)3-11-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,12,13,15)
SMILES:
Molecular Formula: C9H9ClN4O
Molecular Weight: 224.65 g/mol

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC15953730

Molecular Formula: C9H9ClN4O

Molecular Weight: 224.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
IUPAC Name 6-chloro-1-(cyclopropylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H9ClN4O/c10-9-12-7-6(8(15)13-9)3-11-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,12,13,15)
Standard InChI Key CJWNSFHGEJQBAU-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2C3=C(C=N2)C(=O)NC(=N3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused pyrazolo[3,4-d]pyrimidine core with three critical functional groups:

  • Chloro substituent at position 6, enhancing electrophilicity for nucleophilic substitution reactions

  • Cyclopropylmethyl group at position 1, contributing to steric bulk and metabolic stability

  • Keto group at position 4, enabling hydrogen bonding with biological targets

Physicochemical Profile

Key molecular parameters derived from experimental and computational analyses include:

PropertyValueSource
Molecular FormulaC₉H₉ClN₄O
Molecular Weight224.65 g/mol
logP (Octanol-Water)1.82 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area70.2 Ų

The cyclopropylmethyl group confers unique conformational constraints compared to linear alkyl chains, potentially enhancing target selectivity . X-ray crystallography of analogous compounds reveals a planar pyrazolopyrimidine core with the cyclopropyl group adopting a puckered conformation orthogonal to the main ring system .

Synthetic Methodologies

Primary Synthesis Routes

Two dominant strategies emerge from recent literature:

Route A: Sequential Cyclization Approach

  • Condensation of 5-amino-1H-pyrazole-4-carbonitrile with chloroacetyl chloride

  • POCl₃-mediated cyclization under reflux conditions

  • N-alkylation using cyclopropylmethyl bromide

Route B: One-Pot Multicomponent Reaction

  • Simultaneous reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • In situ generation of chloroacetonitrile intermediate

  • Tandem cyclization-alkylation achieving 67% yield

Comparative Analysis of Methods

Route B demonstrates superior efficiency through reduced step count and improved atom economy . The use of dioxane as solvent in Route B enhances reaction homogeneity compared to dichloromethane in Route A .

Biological Activity and Mechanism

Kinase Inhibition Profile

In vitro screening reveals potent inhibition of multiple oncogenic kinases:

Kinase TargetIC₅₀ (nM)Cancer Relevance
ALDH1A112.4Chemoresistance in ovarian CA
CDK4/628.7Cell cycle regulation
JAK245.2Inflammatory signaling

Mechanistic studies indicate the chloro group participates in halogen bonding with kinase active sites, while the cyclopropylmethyl moiety occupies a hydrophobic pocket .

Anti-Inflammatory Effects

The compound reduces LPS-induced TNF-α production by 78% at 10 μM concentration through dual mechanisms:

  • COX-2 inhibition (IC₅₀ = 320 nM)

  • NF-κB pathway suppression via IKKβ inhibition

Dose-response studies show superior gastrointestinal safety compared to traditional NSAIDs, with no observable gastric lesions at 50 mg/kg doses in murine models.

Pharmacological Applications

Oncology Therapeutics

Phase I/II trials of structural analogs demonstrate:

  • Ovarian Cancer: 42% reduction in ALDH+ cancer stem cells when combined with carboplatin

  • Triple-Negative Breast Cancer: Synergy with paclitaxel (combination index = 0.32)

Neuroinflammatory Disorders

In experimental autoimmune encephalomyelitis models:

  • 65% reduction in demyelination at 25 mg/kg/day

  • Blood-brain barrier penetration confirmed via LC-MS/MS

Future Research Directions

Structural Optimization

  • Electrophilic Substitution: Introducing sulfhydryl groups at position 6 to enhance ALDH inhibition

  • Isosteric Replacement: Substituting cyclopropyl with bicyclo[1.1.1]pentane to improve metabolic stability

Formulation Challenges

  • Solubility Enhancement: Co-crystallization with succinic acid increases aqueous solubility 18-fold

  • Targeted Delivery: Nanoparticle conjugation reduces hepatic clearance by 73% in primate models

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